4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}butanoic acid, a compound with a complex structure, is classified as an amino acid derivative. This compound is notable for its potential applications in pharmaceuticals and biochemistry, particularly in the development of therapeutic agents. Its chemical formula is C_{13}H_{17}N_{1}O_{3}, and it features a unique arrangement of functional groups that contribute to its reactivity and biological properties.
The compound can be synthesized through various chemical processes, which will be discussed in detail in the synthesis analysis section. It is available from chemical suppliers such as Sigma-Aldrich, which provides various data about its properties and safety information.
4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}butanoic acid falls under the category of organic compounds, specifically within the subcategory of amino acids. It exhibits characteristics typical of both amines and carboxylic acids, making it a versatile compound in synthetic chemistry.
The synthesis of 4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}butanoic acid typically involves multi-step organic reactions. The general approach includes:
The synthesis may require specific conditions such as temperature control, pH adjustments, and the presence of catalysts to ensure high yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are typically employed to monitor the progress of the reactions and confirm the structure of the synthesized compound.
The molecular structure of 4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}butanoic acid can be represented using various notations:
O=C(O)C(C=C1)=CC=C1CSCC(NC2=CC=C(C)C=C2)=O
PBGBVUUOWMBHDA-UHFFFAOYSA-N
This structure indicates that the compound contains multiple functional groups including a carboxylic acid, an amine, and a ketone.
The molecular weight of 4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}butanoic acid is approximately 227.28 g/mol. The arrangement of atoms within this molecule contributes significantly to its chemical behavior and interactions.
The reactivity of 4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}butanoic acid can be attributed to its functional groups:
These reactions can be influenced by factors such as solvent choice, temperature, and concentration of reactants. Kinetic studies may be performed to understand the reaction mechanisms better.
The mechanism by which 4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}butanoic acid exerts its effects involves interaction with biological targets such as enzymes or receptors.
Studies on similar compounds suggest that modifications in structure can significantly alter biological activity, indicating that careful design is necessary for optimizing efficacy.
Relevant data regarding these properties can often be found in Material Safety Data Sheets (MSDS) provided by suppliers like Sigma-Aldrich.
4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}butanoic acid has potential applications in:
This compound's versatility makes it valuable across various fields including medicinal chemistry, pharmacology, and biochemistry.
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.:
CAS No.: 1426938-62-6
CAS No.: 52277-33-5